Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester
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Overview
Description
Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester typically involves the reaction of 2-bromo-4-chloro-1-fluorobenzene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling, resulting in the formation of the desired boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester: Similar structure but with a chloro substituent and a tert-butyl ester group.
Carbonic acid, 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester: Contains a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester lies in its specific combination of a fluorophenyl group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
CAS No. |
2096333-70-7 |
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Molecular Formula |
C19H21BFNO4 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
phenyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-12-13(10-11-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) |
InChI Key |
KKBJOLFEKYVQQQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)F |
Origin of Product |
United States |
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